molecular formula C24H13F6N5O B3134425 2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile CAS No. 400080-14-0

2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile

Cat. No. B3134425
CAS RN: 400080-14-0
M. Wt: 501.4 g/mol
InChI Key: RBDFOVJZWRISCW-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H13F6N5O and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of a variety of pyridine and fused pyridine derivatives. For instance, the reaction of similar pyridine carbonitriles with arylidene malononitrile yields isoquinoline derivatives, indicating the compound's potential in synthesizing diverse heterocyclic structures (Al-Issa, 2012).

Nucleophilic Reactions

  • In a study exploring the reactions of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles, similar compounds demonstrated unique reactivity patterns, forming various derivative compounds, highlighting the potential of the subject compound in complex chemical reactions (Kurihara & Nasu, 1982).

Catalytic and Dimerization Reactions

  • Research on the dimerization of anils of pyridine aldehydes catalyzed by cyanide ion revealed that similar pyridine derivatives can undergo significant structural transformations, suggesting the potential of the subject compound in catalysis and dimerization processes (Barnes, Halbert, & Goldsack, 1973).

Apoptosis Induction and SAR Studies

  • A series of 4-anilino-2-(2-pyridyl)pyrimidines, structurally related to the subject compound, have been discovered as potent inducers of apoptosis in cell-based assays, with significant implications in cancer research and drug development (Sirisoma et al., 2006).

Reactions with Heterocyclic Synthesis

  • The subject compound's analogues have been used in heterocyclic synthesis, demonstrating the potential to form diverse classes of compounds, which can be instrumental in the development of new drugs and materials (Strekowski et al., 1997).

Multicomponent Reaction Studies

  • Research into multicomponent reactions involving similar pyridine derivatives has led to the formation of complex compounds like chromeno[2,3-b]pyridines, showcasing the versatility of the subject compound in facilitating diverse chemical reactions (Ryzhkova et al., 2023).

Pneumocystis carinii and Toxoplasma gondii Inhibitors

  • In the realm of medicinal chemistry, derivatives of the subject compound have been synthesized as potential inhibitors for Pneumocystis carinii and Toxoplasma gondii, highlighting its application in the development of new therapeutics (Gangjee, Adair, & Queener, 1999).

properties

IUPAC Name

2-pyridin-2-yl-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F6N5O/c25-23(26,27)15-5-3-4-14(12-15)20-18(13-31)21(35-22(34-20)19-6-1-2-11-32-19)33-16-7-9-17(10-8-16)36-24(28,29)30/h1-12H,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFOVJZWRISCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C#N)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.